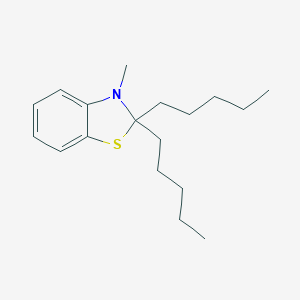
3-Methyl-2,2-dipentyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,2-dipentyl-1,3-benzothiazole is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. This compound is also known as MDB, and it has been synthesized using different methods. In
Mecanismo De Acción
MDB inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. The mechanism of action of MDB involves the activation of caspases, which are enzymes that play a key role in apoptosis. MDB also inhibits the expression of anti-apoptotic proteins, which promotes apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
MDB has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. In animal studies, MDB has been shown to have no significant effects on body weight, organ weight, or blood chemistry. However, further studies are needed to determine the long-term effects of MDB on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDB has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, one of the limitations of MDB is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
MDB has several potential future directions for research. One area of interest is the development of MDB-based fluorescent sensors for detecting metal ions in environmental and biological samples. Another potential direction is the development of MDB-based corrosion inhibitors for steel in harsh environments. Additionally, further studies are needed to determine the potential of MDB as a drug candidate for cancer treatment.
Métodos De Síntesis
MDB can be synthesized using different methods, including the reaction of 2-mercaptobenzothiazole with 3-methyl-2,2-dipentyl-1-bromoalkane in the presence of a base. Another method involves the reaction of 2-mercaptobenzothiazole with 3-methyl-2,2-dipentyl-1-chloroalkane in the presence of a base. The yield and purity of MDB depend on the reaction conditions used during synthesis.
Aplicaciones Científicas De Investigación
MDB has been studied for its potential applications in various scientific fields. One of the major applications of MDB is in the development of fluorescent sensors for detecting metal ions. MDB has also been used as a corrosion inhibitor for steel in acidic environments. Additionally, MDB has been studied for its potential as a drug candidate due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
104169-13-3 |
|---|---|
Nombre del producto |
3-Methyl-2,2-dipentyl-1,3-benzothiazole |
Fórmula molecular |
C18H29NS |
Peso molecular |
291.5 g/mol |
Nombre IUPAC |
3-methyl-2,2-dipentyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H29NS/c1-4-6-10-14-18(15-11-7-5-2)19(3)16-12-8-9-13-17(16)20-18/h8-9,12-13H,4-7,10-11,14-15H2,1-3H3 |
Clave InChI |
FXZXEHKLWGOIDB-UHFFFAOYSA-N |
SMILES |
CCCCCC1(N(C2=CC=CC=C2S1)C)CCCCC |
SMILES canónico |
CCCCCC1(N(C2=CC=CC=C2S1)C)CCCCC |
Sinónimos |
Benzothiazole, 2,3-dihydro-3-methyl-2,2-dipentyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



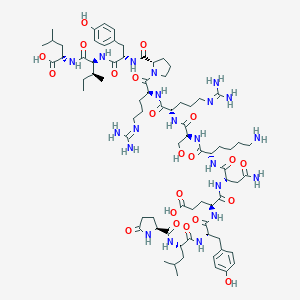
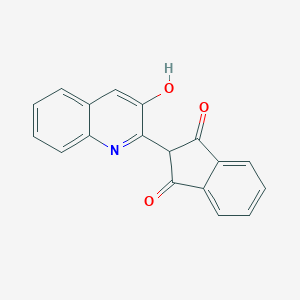

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
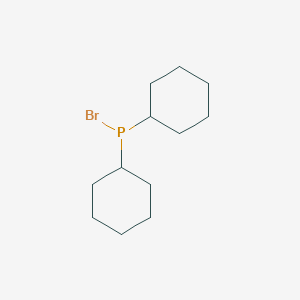
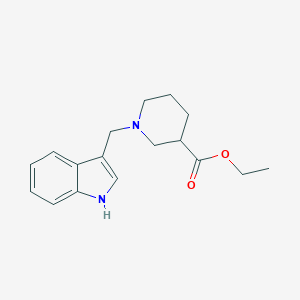
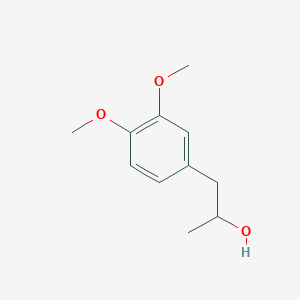
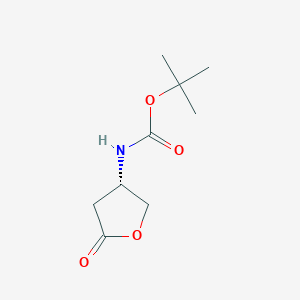
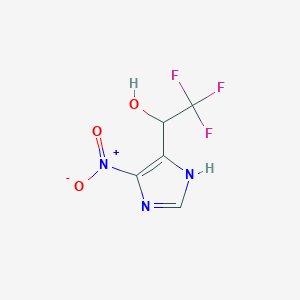
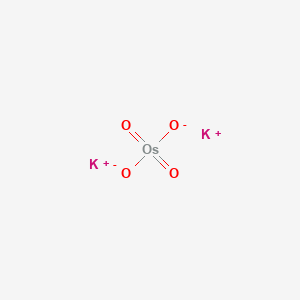
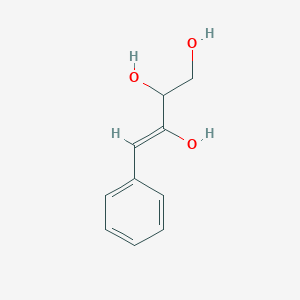
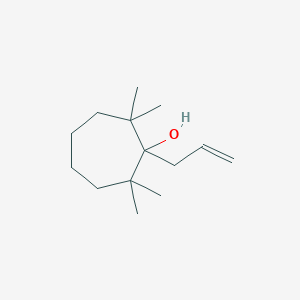
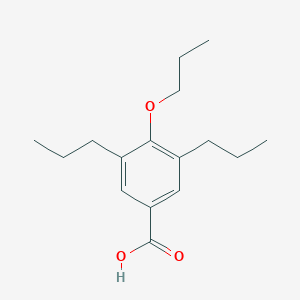
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)